![molecular formula C9H10FN3 B13437260 1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
1-[(1R)-1-azidopropyl]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-azidopropyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10FN3 It consists of a fluorobenzene ring substituted with an azidopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidopropyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the azide group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a suitable solvent.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of 1-[(1R)-1-aminopropyl]-2-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Scientific Research Applications
1-[(1R)-1-azidopropyl]-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidopropyl]-2-fluorobenzene is primarily based on its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the conjugation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated .
Comparison with Similar Compounds
Similar Compounds
1-azido-2-fluorobenzene: Lacks the propyl group, making it less versatile in bioconjugation applications.
1-[(1R)-1-azidopropyl]-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
2-azido-1-fluorobenzene: Another positional isomer with different chemical properties and reactivity.
Uniqueness
1-[(1R)-1-azidopropyl]-2-fluorobenzene is unique due to the presence of both the azide and fluorobenzene moieties, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry makes it particularly valuable in bioconjugation and materials science .
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-[(1R)-1-azidopropyl]-2-fluorobenzene |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m1/s1 |
InChI Key |
DHXBKHGWRSBFDQ-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)N=[N+]=[N-] |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)

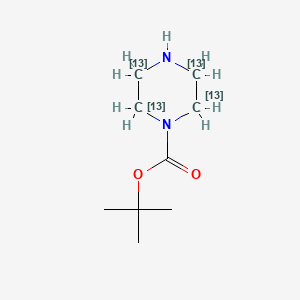
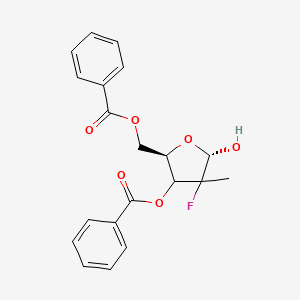
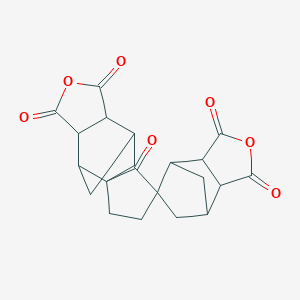
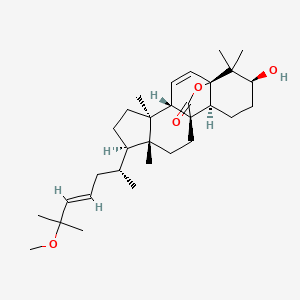
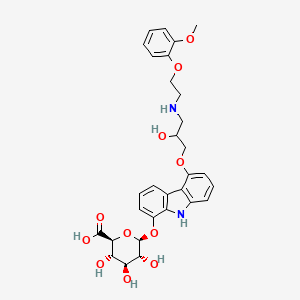

![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
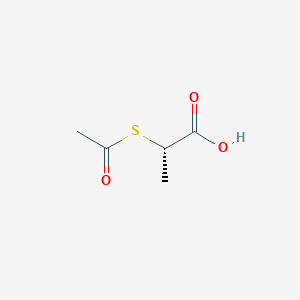

![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
